5-Bromoisatin

Overview

Description

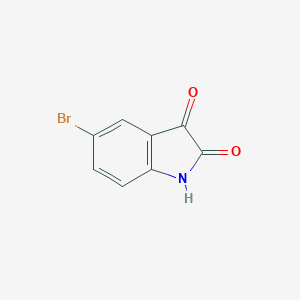

Chemical Structure and Properties 5-Bromoisatin (C₈H₄BrNO₂) is a halogenated derivative of isatin, featuring a bromine atom at the 5-position of the indole ring. It exists as red crystals with a melting point of -31°C and a density of 1.826 g/cm³ . The bromine substitution enhances its electrophilic reactivity, making it a versatile intermediate in organic synthesis and drug discovery.

Synthesis and Applications this compound is synthesized via alkylation or Suzuki-Miyaura coupling reactions, often starting from isatin derivatives . It serves as a precursor for anticancer agents, antiviral inhibitors, and anti-inflammatory compounds. For example, it exhibits potent inhibitory activity against SARS-CoV-2 3CL protease (IC₅₀ = 151.6 µM) and monoamine oxidase-B (MAO-B, IC₅₀ = 0.125 µM) .

Preparation Methods

Direct Bromination of Isatin Using Pyridinium Bromochromate (PBC)

The most efficient method for synthesizing 5-bromoisatin involves the regioselective bromination of isatin using pyridinium bromochromate (PBC) in acetic acid . This protocol achieves monobromination exclusively at the 5-position of the indole ring, avoiding di- or tri-substituted byproducts.

Procedure and Optimization

-

Reaction Setup : Isatin (1.0 equiv) is dissolved in glacial acetic acid, followed by the gradual addition of PBC (1.2 equiv) at room temperature.

-

Workup : After completion (monitored via TLC), the mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed sequentially with aqueous sodium bicarbonate (5%) and water to remove acidic impurities.

-

Purification : The ether extract is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is recrystallized from ethanol to yield red crystalline this compound .

Advantages :

-

Regioselectivity : Exclusive 5-bromination due to the electrophilic aromatic substitution mechanism.

-

Yield : High isolated yield (>85%) compared to traditional brominating agents .

-

Scalability : Adaptable to multigram syntheses without significant yield loss.

Bromination with N-Halo Reagents

While less efficient than PBC, N-bromosuccinimide (NBS) , N-bromocaprolactam , and N-bromosaccharin have been employed for this compound synthesis, particularly in non-acidic media .

N-Bromosuccinimide (NBS) Protocol

-

Conditions : Isatin is dissolved in dimethylformamide (DMF), and NBS (1.1 equiv) is added portionwise at 0°C.

-

Reaction Progress : The mixture is stirred for 12–24 hours at room temperature.

-

Isolation : The product precipitates upon quenching with ice water and is filtered under reduced pressure.

Limitations :

-

Yield : Moderate (50–65%) due to competing side reactions.

-

Solvent Dependency : Requires polar aprotic solvents like DMF, complicating purification .

Oxidation of Indigo to this compound

Indigo, a naturally occurring dye, serves as an alternative precursor for this compound via simultaneous bromination and oxidation .

Synthetic Pathway

-

Reagents : Indigo is treated with PBC in acetic acid under reflux.

-

Mechanism : Bromination occurs at the 5-position, followed by oxidative cleavage of the double bond in indigo’s central structure.

-

Yield : Comparable to direct isatin bromination (>80%), with the added benefit of utilizing a renewable starting material .

Alternative Synthetic Routes

Sandmeyer Reaction

Traditional methods involve the Sandmeyer reaction , where p-bromoaniline is diazotized and cyclized to form this compound . However, this route suffers from multi-step complexity and lower overall yields (30–40%).

N-Aryl Nitrones and Dichloroketene

Condensation of N-aryl nitrones with dichloroketene generates this compound precursors, but this method is limited by the instability of intermediates and harsh reaction conditions .

Comparative Analysis of Methods

Optimization Strategies

Catalytic Enhancements

-

Microwave Assistance : Reducing reaction time for indigo oxidation from 6 hours to 30 minutes under microwave irradiation .

-

Inert Atmosphere : Using nitrogen or argon to prevent oxidative degradation during bromination .

Solvent Selection

Chemical Reactions Analysis

5-Bromoisatin undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various oxindole derivatives.

Reduction: Reduction reactions can convert it into different reduced forms of isatin.

Coupling Reactions: It can participate in coupling reactions such as Heck arylation, Suzuki, Buchwald, Negishi, and Stille coupling reactions.

Scientific Research Applications

Anti-Inflammatory Activity

5-Bromoisatin has been studied for its potential as an anti-inflammatory agent. Research indicates that it exhibits significant inhibition of nitric oxide (NO) production and pro-inflammatory cytokines in various cell lines. For instance, a study demonstrated that this compound showed an IC50 value of 38.05 μM for NO inhibition in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, achieving a 100% inhibition at a concentration of 50 μg/mL .

Case Study: Inhibition Mechanism

The mechanism of action involves the inhibition of the nuclear factor kappa B (NFκB) translocation pathway, which is crucial in the inflammatory response. In vitro tests indicated that this compound led to a significant reduction in NFκB translocation by approximately 63.7% at a concentration of 40 μg/mL .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities against various pathogens. Studies have shown that derivatives of this compound possess notable antibacterial properties, making them candidates for developing new antimicrobial agents.

Data Table: Antimicrobial Activity of this compound Derivatives

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 μg/mL |

| N-benzyl-5-bromoisatin | Escherichia coli | 25 μg/mL |

| 5-Bromo-2-hydroxyisatin | Pseudomonas aeruginosa | 30 μg/mL |

This table summarizes the effectiveness of various derivatives against specific bacterial strains, indicating their potential as therapeutic agents in treating bacterial infections .

Anticancer Activity

Research has also identified the anticancer potential of this compound and its derivatives. It has been shown to induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and the modulation of cell cycle progression.

Case Study: Apoptosis Induction

In vitro studies using different cancer cell lines revealed that this compound effectively induced apoptosis, with significant morphological changes observed under microscopy. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through bromination reactions involving isatin under controlled conditions. Researchers have explored various synthetic pathways to create derivatives with enhanced biological activity.

Synthesis Overview

- Starting Material: Isatin

- Reagents: Bromine or brominating agents (e.g., pyridinium hydrobromide perbromide)

- Conditions: Typically conducted in solvents such as acetonitrile or dichloromethane at moderate temperatures.

This synthetic versatility allows for the generation of a wide range of derivatives tailored for specific biological applications .

Mechanism of Action

The mechanism of action of 5-Bromoisatin involves its interaction with specific molecular targets and pathways. It has been shown to exhibit anticoronaviral activity by inhibiting the activity of coronaviruses . The compound’s biological effects are mediated through its interaction with enzymes and receptors involved in various cellular processes. For example, its anticancer activity is attributed to its ability to inhibit histone deacetylase, carbonic anhydrase, tyrosine kinase, and tubulin .

Comparison with Similar Compounds

Halogenated Isatins: Structural and Functional Differences

Cytotoxic Activity Against Cancer Cell Lines

Anti-Inflammatory and Antioxidant Profiles

Enzyme Inhibition Potency

Key Research Findings and Trends

Halogen Position Dictates Activity :

- C5 substitution optimizes steric and electronic interactions for enzyme inhibition (e.g., MAO-B, 3CLpro) .

- C7-Br reduces anticancer activity due to conformational strain .

Synthetic Utility :

- This compound’s ketone group complicates Suzuki reactions, requiring protective strategies absent in 5-chloro/iodo derivatives .

- Tribrominated isatins show enhanced cytotoxicity, suggesting additive halogen effects .

Market Growth :

- The global this compound market is projected to grow at a CAGR of 5.8% (2023–2030), driven by demand for antiviral and anticancer agents .

Biological Activity

5-Bromoisatin, a brominated derivative of isatin, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound has been studied for its antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties, among others. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Synthesis

This compound (C_8H_6BrN_O) is characterized by a bromine atom at the 5-position of the isatin structure. Its synthesis typically involves bromination of isatin and subsequent modifications to enhance its biological activity. For instance, novel derivatives have been synthesized by combining this compound with other pharmacophores, leading to compounds with improved efficacy against various pathogens.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study evaluated its derivatives against strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicated significant antimicrobial activity, particularly for specific derivatives that were synthesized alongside this compound .

| Compound | MIC (µM) | Activity |

|---|---|---|

| 3g | 0.355 | Active against C. albicans |

| 3h | 0.856 | Active against A. niger |

| 3i | Variable | Significant antimicrobial effect |

Anti-inflammatory Activity

Research has shown that this compound possesses anti-inflammatory properties by inhibiting nitric oxide (NO) production and tumor necrosis factor α (TNFα) in stimulated macrophages. A study reported an IC50 value of 34.3 μg/mL for its anti-inflammatory effects, indicating a strong potential for development as an anti-inflammatory agent . The compound's ability to inhibit NFκB translocation further supports its role in mitigating inflammatory responses.

Antiviral and Antidiabetic Effects

This compound has also demonstrated antiviral activity, particularly against HIV and other viral pathogens. Its derivatives have been explored for their potential in treating viral infections due to their ability to inhibit viral replication mechanisms . Additionally, studies have indicated antidiabetic properties, with some compounds derived from this compound showing the ability to lower blood glucose levels in animal models .

Case Studies

- Antimicrobial Efficacy : In a study involving the synthesis of pyrimidine derivatives from this compound, several compounds exhibited significant antimicrobial activity, with some showing enhanced effects compared to the parent compound . The structural modifications were crucial in improving their bioactivity.

- Anti-inflammatory Mechanism : A detailed investigation into the anti-inflammatory action revealed that this compound could effectively reduce inflammatory markers in cellular models, highlighting its potential as a therapeutic agent for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for preparing 5-Bromoisatin derivatives?

- Methodological Answer : this compound derivatives are typically synthesized via condensation reactions. For example, 3-mercapto-5H-1,2,4-triazino[5,6-b]indoles can be synthesized by reacting this compound with thiosemicarbazide in an aqueous medium with potassium carbonate as a base . Key considerations include:

- Reaction Optimization : Adjust stoichiometry (e.g., 1:1 molar ratio of this compound to thiosemicarbazide) and reaction time (typically 6–12 hours).

- Purification : Use column chromatography with silica gel and ethyl acetate/hexane eluents.

- Characterization : Employ NMR (¹H/¹³C), IR spectroscopy, and elemental analysis to confirm structure and purity .

Q. How should researchers characterize the purity and structural identity of this compound derivatives?

- Methodological Answer :

- Spectroscopic Analysis : Use ¹H NMR (δ 10–12 ppm for indole NH) and ¹³C NMR (C=O at ~180 ppm) to confirm functional groups. IR spectroscopy can validate carbonyl (1700–1750 cm⁻¹) and bromine substituents .

- Chromatographic Methods : HPLC with UV detection (λ = 254 nm) ensures purity (>95%). For novel compounds, high-resolution mass spectrometry (HRMS) is essential .

- Elemental Analysis : Match experimental C/H/N/Br percentages with theoretical values (e.g., C₈H₄BrNO₂ requires C 39.38%, H 1.65%, Br 32.75%) .

Q. What solvent systems are optimal for dissolving this compound in experimental settings?

- Methodological Answer : this compound is sparingly soluble in water but dissolves in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). For kinetic studies, use DMF at 50–60°C with sonication. Note: Solubility data should be cross-validated via gravimetric analysis .

Advanced Research Questions

Q. How can structural modifications to this compound enhance or suppress its antioxidant activity?

- Methodological Answer :

- Substituent Effects : Introduce electron-donating groups (e.g., -OCH₃) at the 5-position to improve redox potential. Conversely, halogens (e.g., -Br) reduce antioxidant efficacy due to steric hindrance .

- Assay Design : Compare DPPH radical scavenging activity (IC₅₀) of this compound derivatives against controls like ascorbic acid. Use UV-Vis spectroscopy (517 nm) for quantification .

- Data Interpretation :

| Compound | IC₅₀ (μM) | Substituent Position |

|---|---|---|

| This compound | 120 ± 5 | C-5 |

| 5-Methoxyisatin | 45 ± 3 | C-5 |

| Data adapted from antioxidant studies |

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Variable Analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies. For example, discrepancies in IC₅₀ values may arise from differences in DMSO solvent concentration (>0.1% can artifactually inhibit activity) .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases). Cross-validate with COMPARE analysis to identify structural analogs .

- Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify trends in structure-activity relationships (SAR) .

Q. What strategies optimize the yield of this compound-based heterocycles in multi-step syntheses?

- Methodological Answer :

- Catalytic Systems : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination (70–80% yield). Monitor reaction progress via TLC (Rf = 0.3 in EtOAc/hexane 1:2) .

- Workflow Design :

Step 1 : Bromination of isatin using N-bromosuccinimide (NBS) in DMF (80°C, 4 hours).

Step 2 : Condensation with thiosemicarbazide (reflux in ethanol, 8 hours).

Step 3 : Cyclization with K₂CO₃ (microwave irradiation, 100°C, 30 minutes) .

- Yield Improvement : Pre-dry solvents (molecular sieves) and use inert atmospheres (N₂/Ar) to suppress side reactions .

Q. Data Management and Reproducibility

Q. How should researchers document synthetic procedures for this compound derivatives to ensure reproducibility?

- Methodological Answer :

- Experimental Logs : Record exact molar ratios, solvent volumes, and temperature profiles. Example: "this compound (1.0 mmol), thiosemicarbazide (1.2 mmol), K₂CO₃ (2.0 mmol) in H₂O (10 mL) at 80°C for 6 hours" .

- Supporting Information : Provide NMR spectra (PDF) and chromatograms (HPLC/GC) as supplementary files. Use standardized nomenclature (e.g., "SI_5-Bromoisatin_NMR.pdf") .

Properties

IUPAC Name |

5-bromo-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBVCESWADCIXJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30236037 | |

| Record name | 5-Bromoisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87-48-9 | |

| Record name | 5-Bromoisatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromoisatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromoisatin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4980 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromoisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromoindoline-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.589 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.